2,2-Dimethyl-4-oxo-4-(2,3,5,6-tetramethylphenyl)butyric acid
Overview
Description
2,2-Dimethyl-4-oxo-4-(2,3,5,6-tetramethylphenyl)butyric acid is an organic compound with the molecular formula C16H22O3. This compound is characterized by its unique structure, which includes a butyric acid backbone with multiple methyl groups and a tetramethylphenyl substituent. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-oxo-4-(2,3,5,6-tetramethylphenyl)butyric acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the oxidation of 2,3,5,6-tetramethylphenyl derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate in the presence of a catalyst. The reaction is usually carried out in an organic solvent like acetic acid at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-oxo-4-(2,3,5,6-tetramethylphenyl)butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
2,2-Dimethyl-4-oxo-4-(2,3,5,6-tetramethylphenyl)butyric acid is used in several scientific research fields:
Chemistry: As a precursor for synthesizing more complex organic molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-4-oxo-4-(2,3,5,6-tetramethylphenyl)butyric acid exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes, altering their activity and affecting metabolic pathways. The presence of multiple methyl groups and the tetramethylphenyl substituent contribute to its unique binding properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-4-oxo-4-phenylbutyric acid
- 2,2-Dimethyl-4-oxo-4-(2,3-dimethylphenyl)butyric acid
- 2,2-Dimethyl-4-oxo-4-(3,4,5-trimethylphenyl)butyric acid
Uniqueness
2,2-Dimethyl-4-oxo-4-(2,3,5,6-tetramethylphenyl)butyric acid is unique due to the presence of four methyl groups on the phenyl ring, which significantly influences its chemical reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
2,2-dimethyl-4-oxo-4-(2,3,5,6-tetramethylphenyl)butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-9-7-10(2)12(4)14(11(9)3)13(17)8-16(5,6)15(18)19/h7H,8H2,1-6H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFZJXCESMMHLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(=O)CC(C)(C)C(=O)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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